molecular formula C17H14ClFN4O2S B2633029 3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034426-70-3

3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2633029
CAS No.: 2034426-70-3
M. Wt: 392.83
InChI Key: XURJLCQNSIOPMN-UHFFFAOYSA-N
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Description

3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a piperidine ring, a thieno[3,2-d][1,2,3]triazinone core, and a 2-chloro-6-fluorobenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the 2-chloro-6-fluorobenzoyl group. The final step involves the cyclization to form the thieno[3,2-d][1,2,3]triazinone core. Common reagents used in these reactions include phosphorus oxychloride (POCl3) and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is unique due to its combination of a thieno[3,2-d][1,2,3]triazinone core with a 2-chloro-6-fluorobenzoyl group, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

3-[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O2S/c18-11-2-1-3-12(19)14(11)16(24)22-7-4-10(5-8-22)23-17(25)15-13(20-21-23)6-9-26-15/h1-3,6,9-10H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURJLCQNSIOPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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